molecular formula C22H27ClN4O5 B607184 Dorzagliatin CAS No. 1191995-00-2

Dorzagliatin

Cat. No.: B607184
CAS No.: 1191995-00-2
M. Wt: 462.9 g/mol
InChI Key: HMUMWSORCUWQJO-QAPCUYQASA-N
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Biochemical Analysis

Biochemical Properties

Dorzagliatin plays a significant role in biochemical reactions, particularly those involving glucose metabolism. It acts as a glucokinase activator, enhancing the function of this enzyme, which plays a crucial role in the regulation of carbohydrate metabolism .

Cellular Effects

This compound has profound effects on various types of cells, particularly those involved in glucose metabolism such as pancreatic beta cells and hepatocytes. It enhances insulin secretion in pancreatic cells and regulates glucose conversion in hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glucokinase, a key enzyme in glucose metabolism. By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in both glycogenesis and glycolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time. Its impact on glucose metabolism remains stable, with no significant degradation observed. Long-term effects on cellular function have been positive, with improved insulin secretion and glucose regulation observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. Lower doses result in improved glucose regulation, while higher doses continue to enhance insulin secretion without causing hypoglycemia. No significant toxic or adverse effects have been reported at high doses .

Metabolic Pathways

This compound is involved in the glucose metabolism pathway. It interacts with glucokinase, enhancing its activity and thereby promoting the conversion of glucose to glucose-6-phosphate. This can lead to increased glycogenesis and glycolysis, contributing to improved glucose regulation .

Subcellular Localization

Within cells, this compound likely localizes to regions where glucokinase is present, such as the cytoplasm. This allows it to effectively interact with and activate this enzyme, enhancing glucose metabolism .

Preparation Methods

The synthesis of RO-5305552 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods are designed to ensure high yield and purity of the final product . Unfortunately, detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

RO-5305552 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMWSORCUWQJO-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191995-00-2
Record name Dorzagliatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191995002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzagliatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DORZAGLIATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59W6980E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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